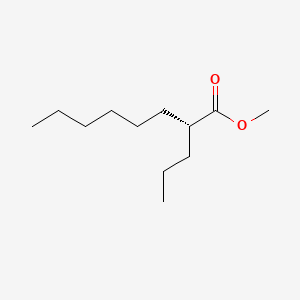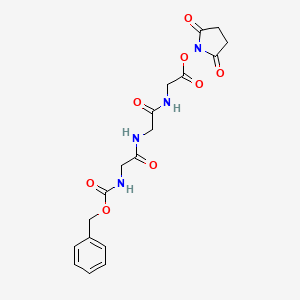
Z-Gly-Gly-Gly-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gly-Gly-Gly-OSu, also known as N-benzyloxycarbonyl-glycyl-glycyl-glycyl-N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of glycine, a simple amino acid, and is often employed as a reagent in the formation of peptide bonds.
Scientific Research Applications
Z-Gly-Gly-Gly-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a coupling reagent to form peptide bonds. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. In addition, it is employed in the synthesis of peptide libraries for high-throughput screening in drug discovery.
Mechanism of Action
Target of Action
Z-Gly-Gly-Gly-OSu is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins, DNA, and phospholipids, and contributes to muscle growth and energy regulation.
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are generally associated with amino acids and their derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Gly-OSu typically involves the reaction of N-benzyloxycarbonyl-glycyl-glycyl-glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Gly-OSu primarily undergoes nucleophilic substitution reactions. It reacts with amines to form peptide bonds, making it a valuable reagent in peptide synthesis. The compound can also participate in hydrolysis reactions, where the ester bond is cleaved in the presence of water or aqueous solutions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Hydrolysis: The reaction can occur in the presence of water or aqueous buffers, often under mild acidic or basic conditions.
Major Products
Peptide Bond Formation: The primary product is a peptide bond between the glycine derivative and the amine.
Hydrolysis: The major products are N-benzyloxycarbonyl-glycyl-glycyl-glycine and N-hydroxysuccinimide.
Comparison with Similar Compounds
Similar Compounds
- Z-Gly-OSu (N-benzyloxycarbonyl-glycine N-hydroxysuccinimide ester)
- Z-Gly-Gly-OSu (N-benzyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester)
- Z-Gly-Pro-OSu (N-benzyloxycarbonyl-glycyl-proline N-hydroxysuccinimide ester)
Uniqueness
Z-Gly-Gly-Gly-OSu is unique due to its tripeptide structure, which provides additional flexibility and specificity in peptide synthesis. Compared to its similar compounds, it offers a higher degree of reactivity and selectivity, making it a preferred choice for synthesizing longer peptide chains and complex peptide structures.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O8/c23-13(20-10-17(27)30-22-15(25)6-7-16(22)26)8-19-14(24)9-21-18(28)29-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,24)(H,20,23)(H,21,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQMBDPUZSXHOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
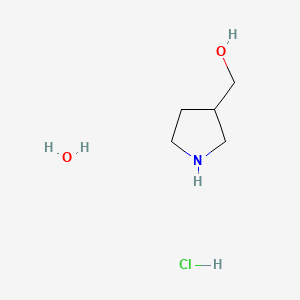

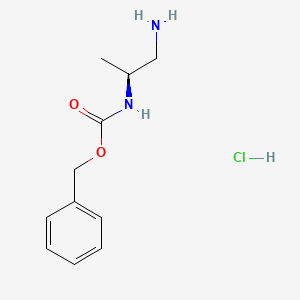
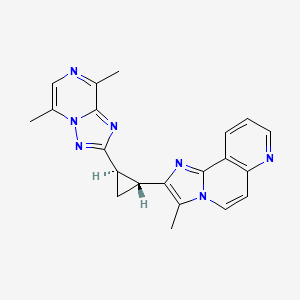

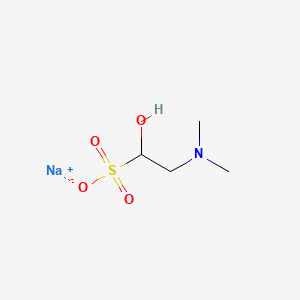
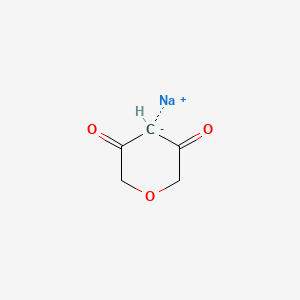

![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
